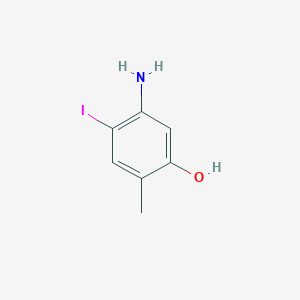

5-Amino-4-iodo-2-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-4-iodo-2-methylphenol is a compound with the molecular formula C7H8INO. It has a molecular weight of 249.05 . The compound appears as a reddish-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8INO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 . This indicates the presence of an iodine atom, a methyl group, and an amino group on the phenol ring.Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.05 . It is a reddish-brown solid . It should be stored at a temperature between 0-5°C .Scientific Research Applications

Proteasome Inhibition and Cancer Treatment

- Study on Pyrazolone-enamines and Cancer Cells : A study involving pyrazolone-enamines synthesized from compounds including 5-amino-2-methylphenol, a derivative of 5-Amino-4-iodo-2-methylphenol, showed strong inhibitory effects on the proliferation of human liver cancer HepG2 cells. These compounds were found to inhibit the activity of human cancer cellular 20S proteasome, suggesting potential in cancer treatment (Yan et al., 2015).

Synthesis of Dihydrophenoxazinone Compounds

- Hemoglobin Reactions and Dihydrophenoxazinone Synthesis : Research has shown that 2-amino-4-methylphenol, closely related to this compound, can react with human hemoglobin to form dihydrophenoxazinone compounds. This process involves oxidative condensation, which could be relevant in understanding biochemical reactions and potential drug synthesis (Tomoda et al., 1991; Tomoda et al., 1992).

Antitumor Activities

- Antitumor Activity of Phenoxazine Compounds : A study reported that a phenoxazine compound synthesized from a reaction involving 2-amino-5-methylphenol exhibited antitumor activity against human B cell and T cell lymphoblastoid cell lines. The compound caused both apoptosis and necrosis, highlighting its potential in cancer therapy (Koshibu-Koizumi et al., 2002).

Spectral and Structural Analysis

- Spectral and Structural Studies : Several studies have been conducted on derivatives of this compound, focusing on their spectral, structural, and quantum chemical properties. These studies are crucial for understanding the physical and chemical characteristics of these compounds, which is important for their application in various scientific fields (Gözel et al., 2014; Kathawate et al., 2014; Rafique et al., 2022).

Radioiodinated Ligands and Imaging

- Synthesis of Radioiodinated Ligands : Research has explored the synthesis of radioiodinated ligands involving 4-amino and 2-methylphenol derivatives for potential application in γ-emission tomography, a technique used in medical imaging (Mertens et al., 1994).

Antiviral Applications

- Antiviral Activity Against Poliovirus : A study on 2-amino-4, 4α-Dihydro-4α-7-dimethyl-3H-phenoxazine-3-one, synthesized from 2-amino-5-methylphenol, demonstrated antiviral activity against poliovirus, suggesting potential applications in antiviral therapies (Iwata et al., 2003).

Safety and Hazards

The safety data sheet for a related compound, 4-Iodo-2-methylphenol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

5-amino-4-iodo-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJQYXWJLWCWTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)